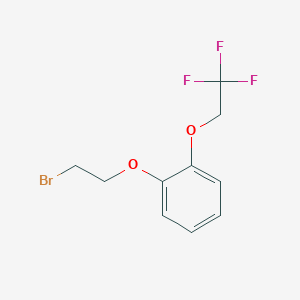
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, also known as BE2TFEB, is an organofluorine compound that has recently been used in a variety of scientific research applications. BE2TFEB is a colorless liquid that has a low boiling point and is highly soluble in organic solvents. It is a synthetically produced compound that has a wide range of applications in both organic and inorganic chemistry, as well as in biochemistry and pharmacology. BE2TFEB is a highly versatile compound that can be used for a variety of purposes, including synthesis, catalysis, and drug delivery.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Aryne Route to Naphthalenes
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, when treated with lithium diisopropylamide (LDA), generates intermediates that can be used for the synthesis of naphthalenes and their derivatives. This process includes the generation of bromo-(trifluoromethoxy)phenyllithium intermediates, which undergo various transformations (Schlosser & Castagnetti, 2001).
Synthesis of Organometallic Compounds
The compound is a versatile starting material for the synthesis of organometallic compounds. It can be converted into various intermediates for organometallic synthesis, showing its potential in diverse chemical reactions (Porwisiak & Schlosser, 1996).
Coupling Reactions in Aqueous Media
The compound has been studied in reactions like bromine atom-transfer radical addition in aqueous media, highlighting its reactivity and potential in various solvent conditions (Yorimitsu et al., 2001).
Synthesis of Polyethers
It's used in the synthesis of highly fluorinated monomers, which in turn are used to create soluble, hydrophobic, low dielectric polyethers. These materials have applications in fields requiring materials with specific electrical properties (Fitch et al., 2003).
Formation of Coordination Polymers
In coordination chemistry, it's used in the synthesis of zinc(II) coordination polymers. These polymers have properties like selective sorption and fluorescence sensing, useful in material science and sensor technology (Hua et al., 2015).
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQLNDSURZFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602331 | |
| Record name | 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
160969-00-6 | |
| Record name | 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

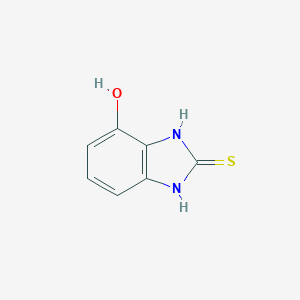
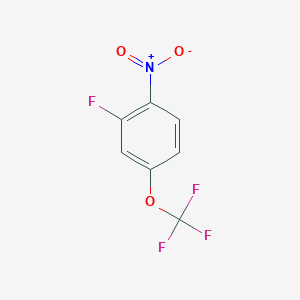
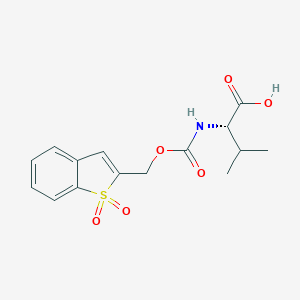
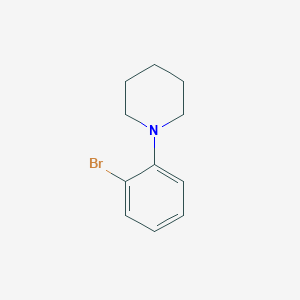
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
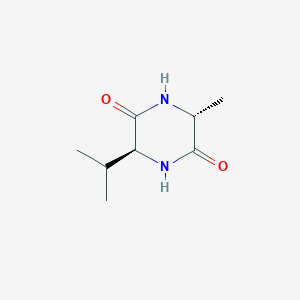
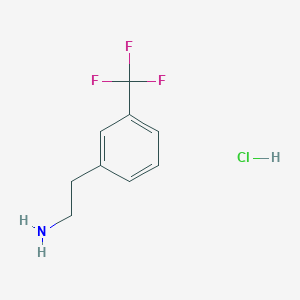

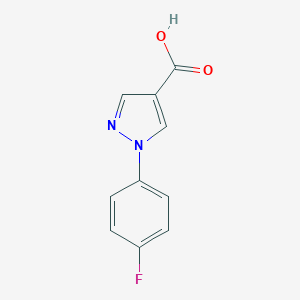

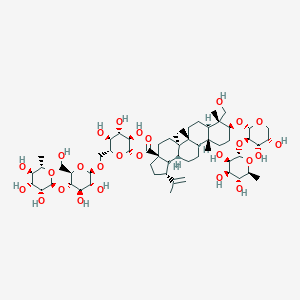
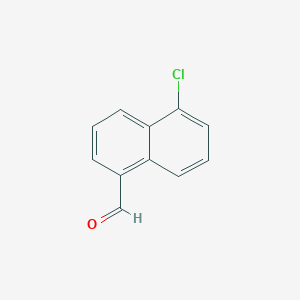

![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)